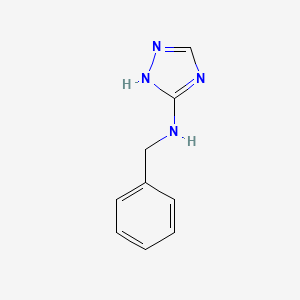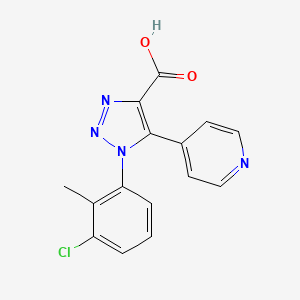
N-benzyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1H-1,2,4-triazol-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,2,4-triazole-5-carboxylic acid under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-1H-1,2,4-triazol-5-one, while substitution reactions can produce a variety of N-substituted triazole derivatives.
Scientific Research Applications
N-benzyl-1H-1,2,4-triazol-5-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or bind to receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives used.
Comparison with Similar Compounds
N-benzyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1-benzyl-1H-1,2,3-triazole: This compound has a similar benzyl group but differs in the position of the nitrogen atoms in the triazole ring.
1-benzyl-1H-1,2,4-triazol-3-amine: Another isomer with the amine group at a different position on the triazole ring.
1-benzyl-1H-1,2,4-triazol-4-amine: Similar structure but with the amine group at the 4-position.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
5369-93-7 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-benzyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-10-9-11-7-12-13-9/h1-5,7H,6H2,(H2,10,11,12,13) |
InChI Key |
PDTIKKSRGXUEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12491776.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491778.png)
methanone](/img/structure/B12491781.png)
![Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491785.png)
![N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12491788.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491800.png)

![3-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B12491809.png)

![1-[6-(3-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B12491814.png)
![1-Cycloheptyl-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B12491824.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12491826.png)
![5-[({2-[(2-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491831.png)
